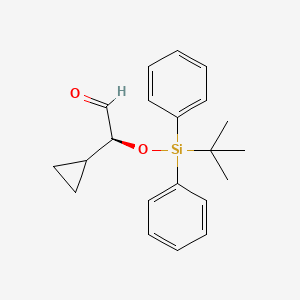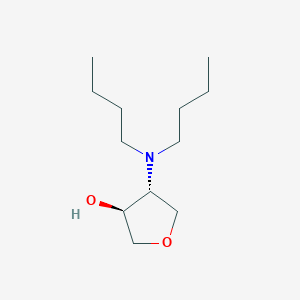
1-(Iodomethyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with an iodomethyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with iodomethane in the presence of a base. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of carbenes, which react with alkenes to form cyclopropane derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Iodomethyl)cyclopropanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of cyclopropyl derivatives with different substituents.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylmethanol.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)cyclopropanol involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the unique electronic and steric properties of the cyclopropane ring .
Comparación Con Compuestos Similares
Cyclopropanol: Lacks the iodomethyl group, making it less reactive in substitution reactions.
Cyclopropylmethanol: Similar structure but without the hydroxyl group on the cyclopropane ring.
Iodomethylcyclopropane: Lacks the hydroxyl group, affecting its reactivity in oxidation and reduction reactions.
Uniqueness: 1-(Iodomethyl)cyclopropanol is unique due to the combination of the iodomethyl and hydroxyl groups on the cyclopropane ring. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C4H7IO |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
1-(iodomethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-4(6)1-2-4/h6H,1-3H2 |
Clave InChI |
ORFNXALNSWJFQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


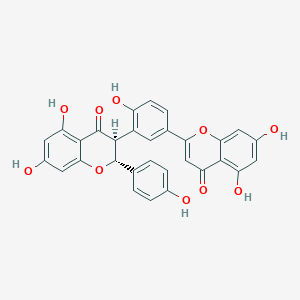


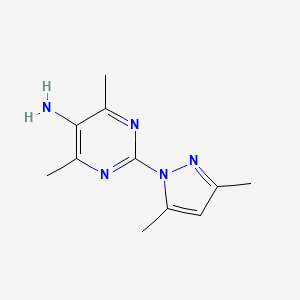
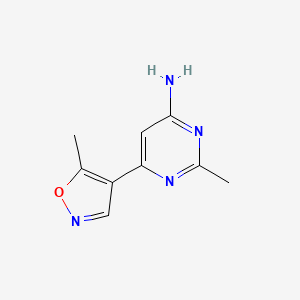
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)


